molecular formula C19H28N2O2 B5904559 3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide

3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide

Cat. No. B5904559
M. Wt: 316.4 g/mol
InChI Key: FSRLZSUMDYGINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide, also known as MPB, is a small molecule that has been extensively studied for its potential use in scientific research. MPB is a benzamide derivative that has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that are involved in the regulation of gene expression, while PDEs are enzymes that are involved in the regulation of cyclic nucleotide levels. By inhibiting the activity of these enzymes, 3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide may be able to modulate gene expression and signaling pathways, leading to its biological activities.
Biochemical and Physiological Effects:
3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and neuroprotective effects, 3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide has also been shown to have antioxidant and anti-angiogenic effects. It has been suggested that these effects may be due to its ability to modulate gene expression and signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide in lab experiments is its ability to modulate gene expression and signaling pathways. This makes it a useful tool for studying the molecular mechanisms underlying various biological processes. However, one of the limitations of using 3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide. One area of research is to further elucidate its mechanism of action. This may involve identifying its target proteins and signaling pathways. Another area of research is to investigate its potential use in the treatment of neurodegenerative diseases. Finally, there is also a need to investigate the potential toxicity of 3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide and to identify ways to mitigate its toxicity.

Synthesis Methods

The synthesis of 3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide is a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-bromo-N-(4-pyrrolidin-1-ylbutyl)benzamide with potassium tert-butoxide in the presence of 2-methylpropene. This reaction yields 3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide, which is the desired product.

Scientific Research Applications

3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide has been extensively studied for its potential use in scientific research. One of the main areas of research has been its antitumor activity. 3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, 3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-(2-methylprop-2-enoxy)-N-(4-pyrrolidin-1-ylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-16(2)15-23-18-9-7-8-17(14-18)19(22)20-10-3-4-11-21-12-5-6-13-21/h7-9,14H,1,3-6,10-13,15H2,2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRLZSUMDYGINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)C(=O)NCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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